2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a carbonitrile group and a pyrrolidine ring. This compound also contains a benzothiazole moiety, which is known for its diverse biological activities. The presence of these functional groups makes this compound a potential candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under oxidative conditions to form the benzothiazole ring.
Attachment of the Pyrrolidine Ring: The benzothiazole derivative is then reacted with a pyrrolidine derivative in the presence of a base to form the intermediate compound.
Formation of the Pyrimidine Ring: The intermediate is then subjected to cyclization with a suitable nitrile derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its potential use in organic electronics and as a component in light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. The pyrimidine ring can bind to nucleic acids, affecting their function. These interactions result in the modulation of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-5-carbonitrile
- 2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-6-carbonitrile
Uniqueness
The unique combination of the benzothiazole, pyrrolidine, and pyrimidine moieties in 2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-4-carbonitrile provides it with distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-22(16-14-4-2-3-5-15(14)26(24,25)21-16)13-7-9-23(11-13)17-19-8-6-12(10-18)20-17/h2-6,8,13H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGMPAUMHFOOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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